molecular formula C22H10N4O2 B1331932 1,3-Bis(3,4-dicyanophenoxy)benzene CAS No. 72452-47-2

1,3-Bis(3,4-dicyanophenoxy)benzene

Cat. No.: B1331932
CAS No.: 72452-47-2
M. Wt: 362.3 g/mol
InChI Key: SSIIVKRGBWPLNS-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dicyanophenoxy)benzene is a chemical compound with the molecular formula C22H10N4O2. It is known for its high thermal stability and is used in various high-performance materials. The compound is characterized by the presence of two dicyanophenoxy groups attached to a benzene ring, making it a versatile building block in polymer chemistry.

Mechanism of Action

Target of Action

1,3-Bis(3,4-dicyanophenoxy)benzene is a type of phthalonitrile monomer . It is primarily used in the synthesis of high-temperature phthalonitrile polymers . The primary targets of this compound are the polymer chains that it helps to form .

Mode of Action

The compound interacts with its targets through a process known as thermal polymerization . This process involves the application of heat, which causes the monomer units of this compound to link together and form a polymer chain . This reaction can be promoted by certain additives, such as tyrosine cyclic peptide (TCP) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The compound’s ability to form polymer chains affects the properties of the resulting material, including its heat resistance .

Pharmacokinetics

Its physical properties, such as its melting point (185 ºc) and density (139 g/cm³), can impact its behavior in a given environment .

Result of Action

The primary result of the action of this compound is the formation of high-temperature phthalonitrile polymers . These polymers have a variety of applications, including the production of heat-resistant materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For example, the thermal polymerization process requires the application of heat . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dicyanophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical procedure involves the reaction of 4-nitrophthalonitrile with resorcinol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 150-180°C, to facilitate the substitution of the nitro groups with the phenoxy groups .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reactants are loaded into a reactor, and the reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dicyanophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenoxy groups can participate in further substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3,4-dicyanophenoxy)benzene is unique due to its meta-substitution pattern, which provides a balance between rigidity and flexibility in the resulting polymers. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .

Properties

IUPAC Name

4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIIVKRGBWPLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359722
Record name 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72452-47-2
Record name 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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